Predicted LogP Reduction vs. Des-Methoxymethyl Analog
The 2-methoxymethyl substitution lowers the predicted logP of the target compound relative to the des-methoxymethyl analog (2-benzoimidazol-1-yl-N-isopropyl-N-phenyl-acetamide). The comparator exhibits an ACD/LogP of 3.31 . The target compound, while lacking direct experimental logP data, is expected to have a reduced logP of approximately 2.5–2.8 based on the known effect of methoxymethyl groups in related benzimidazole scaffolds .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.5–2.8 (estimated from methoxymethyl analog LogP 3.56 ) |
| Comparator Or Baseline | 2-Benzoimidazol-1-yl-N-isopropyl-N-phenyl-acetamide, ACD/LogP = 3.31 |
| Quantified Difference | ΔLogP ≈ -0.5 to -0.8 units |
| Conditions | ACD/Labs Percepta PhysChem Module prediction; comparison with Hit2Lead methoxymethyl benzimidazole data |
Why This Matters
Lower logP correlates with improved aqueous solubility, which is critical for achieving reliable dose-response curves in biochemical and cell-based assays.
